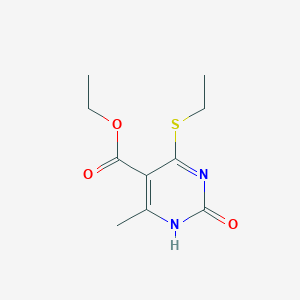

ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a thioether group at position 4, a methyl group at position 6, and an ester moiety at position 3. This scaffold is synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions .

Properties

IUPAC Name |

ethyl 4-ethylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-15-9(13)7-6(3)11-10(14)12-8(7)16-5-2/h4-5H2,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNAIJMFXZWIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of ethyl acetoacetate with thiourea under acidic conditions, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, where nucleophiles like amines or thiols replace the ethylthio group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and antimicrobial agents.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Dihydropyrimidine derivatives exhibit diverse pharmacological and material science applications, modulated by substituent variations. Below is a systematic comparison with structurally related compounds:

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Properties of Selected DHPM Derivatives

Key Observations :

- Conversely, electron-donating groups (e.g., -OCH₃ in ) improve solubility in polar solvents.

- Steric Effects : Bulky substituents like 4-isopropylphenyl may hinder molecular packing, lowering melting points compared to planar aromatic analogs.

- Spectral Signatures : The NH proton in 1,2-dihydropyrimidines resonates at δ ~12.6 ppm in DMSO-d₆ due to strong hydrogen bonding , while ester carbonyls appear at ~165–174 cm⁻¹ in IR .

Key Observations :

- Thiophene Derivatives : The 5-methylthiophen-2-yl substituent enhances antitumor activity, likely due to sulfur’s electron-rich nature facilitating interactions with enzyme active sites.

- Chlorophenyl Derivatives : The -Cl group in contributes to antibacterial efficacy, aligning with its role in disrupting microbial cell membranes.

Biological Activity

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of antiviral, anticancer, and antimicrobial agents. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as dihydropyrimidines, which exhibit a variety of biological activities. The molecular formula is , and its structure features a dihydropyrimidine ring that is crucial for its biological interactions.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and thiourea under acidic conditions. A common method includes:

- Condensation : Ethyl acetoacetate reacts with thiourea.

- Cyclization : The reaction mixture is heated to promote cyclization.

- Functional Group Modifications : Further modifications yield the desired compound.

This method can be optimized using specific catalysts and controlled conditions to enhance yield and purity.

Antiviral Properties

Research indicates that dihydropyrimidine derivatives, including this compound, demonstrate antiviral activity. Studies have shown that these compounds can inhibit viral replication by targeting specific enzymes or receptors involved in the viral life cycle .

Anticancer Activity

The compound has also been explored for its anticancer properties. It is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins.

Antimicrobial Effects

This compound has exhibited antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

The precise mechanism of action varies depending on the biological target. For antiviral applications, the compound may inhibit viral polymerases or proteases, while in cancer therapy, it may interfere with cell signaling pathways that regulate growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Study : A study demonstrated that derivatives of dihydropyrimidines could significantly reduce viral load in vitro by inhibiting specific viral enzymes .

- Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines .

- Antimicrobial Evaluation : The compound was tested against several strains of bacteria and fungi, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.